molecular formula C3H9NO B8587365 1-(Methylamino)ethanol CAS No. 119105-40-7

1-(Methylamino)ethanol

Cat. No. B8587365
Key on ui cas rn: 119105-40-7
M. Wt: 75.11 g/mol
InChI Key: FPDNKWSQWXOPSC-UHFFFAOYSA-N
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Patent
US04465677

Procedure details

A mixture of 125 g. (0.73 mol) of O-chlorophenylacetic acid, 155 g. (1.3 mol) of thionyl chloride and 2-3 drops of dimethylformamide in 1500 ml. of toluene was stirred at room temperature for three hours. The toluene was evaporated under reduced pressure to give an oil which was dissolved in 200 ml. of methylenechloride. This was added dropwise to a solution of 165 g. (2.2 mol) of N-methylamino ethanol in 1 liter of methylene chloride. After addition was complete, the solution was stirred at room temperature for three hours. The organic solution was washed with water, dilute hydrochloric acid and saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to give 2-chloro-N-(2-hydroxyethyl)-N-methylbenzeneacetamide as a crystalline solid, m.p. 77°.
Name
O-chlorophenylacetic acid
Quantity
0.73 mol
Type
reactant
Reaction Step One
Quantity
1.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.2 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[O:2][C:3](=O)[CH2:4]C1C=CC=CC=1.S(Cl)([Cl:14])=O.[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[CH3:23][NH:24][CH:25]([OH:27])C>CN(C)C=O.C(Cl)Cl>[Cl:14][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH2:22][C:25]([N:24]([CH2:4][CH2:3][OH:2])[CH3:23])=[O:27]

Inputs

Step One
Name
O-chlorophenylacetic acid
Quantity
0.73 mol
Type
reactant
Smiles
ClOC(CC1=CC=CC=C1)=O
Step Two
Name
Quantity
1.3 mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
2.2 mol
Type
reactant
Smiles
CNC(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 125 g
CUSTOM
Type
CUSTOM
Details
The toluene was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 200 ml
ADDITION
Type
ADDITION
Details
This was added dropwise to a solution of 165 g
ADDITION
Type
ADDITION
Details
After addition
WASH
Type
WASH
Details
The organic solution was washed with water, dilute hydrochloric acid and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CC(=O)N(C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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